

A Technical Guide to 5-Nitro-3-pyrazolecarboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Nitro-3-pyrazolecarboxylic acid*

Cat. No.: *B116687*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-3-pyrazolecarboxylic acid is a heterocyclic organic compound that serves as a crucial building block in synthetic organic chemistry. Its bifunctional nature, featuring both a carboxylic acid and a nitro group on a stable pyrazole scaffold, makes it a versatile precursor for the synthesis of more complex molecules, including pyrazole oligoamides and aminopyrazole oligomers.^{[1][2]} This guide provides a comprehensive overview of its chemical identity, properties, and its role in research and development, particularly in the pharmaceutical industry.

Chemical Identity and Alternate Names

Proper identification of chemical compounds is paramount in research and drug development.

5-Nitro-3-pyrazolecarboxylic acid is known by several synonyms, which are essential to recognize when searching literature and chemical databases.

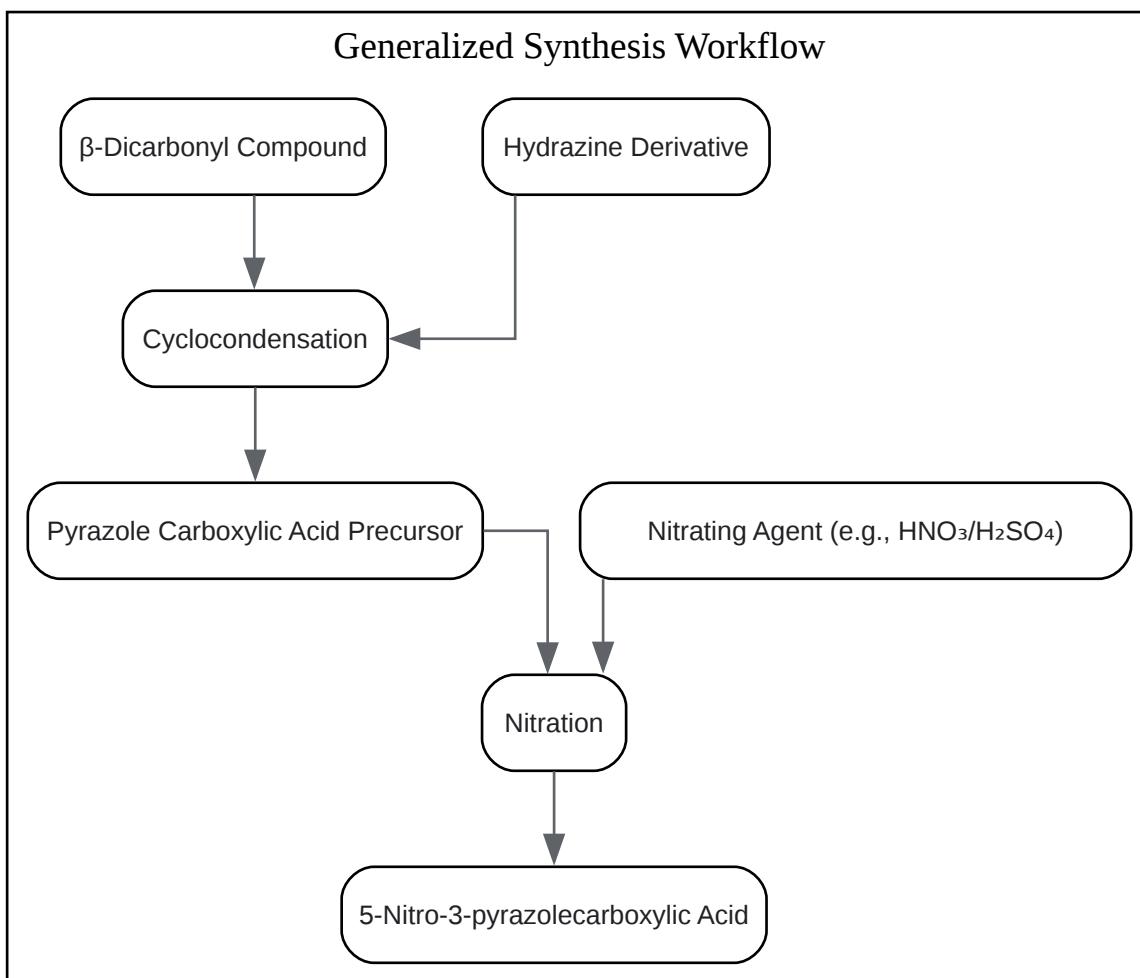
Identifier Type	Value
Systematic Name	5-Nitro-1H-pyrazole-3-carboxylic acid
CAS Registry Number	198348-89-9
Molecular Formula	C ₄ H ₃ N ₃ O ₄
Molecular Weight	157.08 g/mol
Synonym 1	3-Nitro-1H-pyrazole-5-carboxylic acid
Synonym 2	5-Nitro-3-carboxypyrazole
Synonym 3	3-Carboxy-5-nitropyrazole

Physicochemical and Spectroscopic Data

Understanding the physicochemical and spectroscopic properties of **5-Nitro-3-pyrazolecarboxylic acid** is fundamental for its application in synthesis and analysis.

Property	Value
Melting Point	188-190 °C
Appearance	Slightly yellow solid
Purity	Typically ≥99%

While specific, detailed spectra for **5-Nitro-3-pyrazolecarboxylic acid** are not readily available in public literature, typical spectroscopic features for similar structures can be inferred. Commercial suppliers offer access to detailed analytical data, including NMR, HPLC, and LC-MS, upon request.[3]


- ¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the pyrazole ring proton, as well as a broad singlet for the carboxylic acid proton, typically downfield.
- ¹³C NMR: The carbon NMR would display distinct signals for the carboxylic acid carbon, the nitrated carbon, and the other carbons of the pyrazole ring.

- FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, the N-H stretch of the pyrazole ring, and the asymmetric and symmetric stretches of the nitro group.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the nitro group, the carboxylic acid group, and cleavage of the pyrazole ring.^[4]

Experimental Protocols

Synthesis of Pyrazole Carboxylic Acid Derivatives (General Procedure)

While a specific, detailed protocol for the synthesis of **5-Nitro-3-pyrazolecarboxylic acid** is not widely published, a general approach for creating pyrazole carboxylic acid derivatives involves the cyclocondensation of a β -dicarbonyl compound with a hydrazine derivative. Subsequent nitration would yield the desired product. The following is a generalized synthetic workflow.

[Click to download full resolution via product page](#)

A generalized synthetic workflow for pyrazole carboxylic acids.

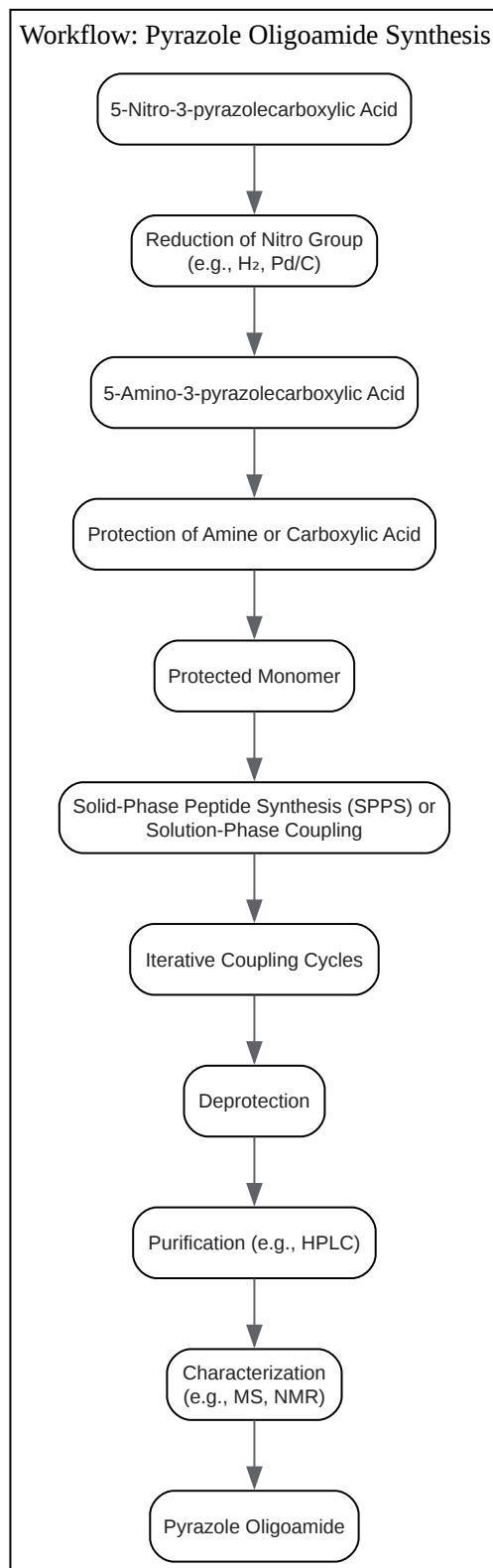
Purification by Recrystallization

Purification of the final product is typically achieved by recrystallization. The choice of solvent is critical and depends on the solubility of the compound and its impurities. Alcohols such as ethanol or methanol, or a mixture of solvents, are often suitable for recrystallizing polar compounds like carboxylic acids.^[5]

General Protocol:

- Dissolve the crude **5-Nitro-3-pyrazolecarboxylic acid** in a minimal amount of a suitable hot solvent.

- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
- Further cool the solution in an ice bath to maximize the yield of the precipitate.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
- Dry the purified crystals under vacuum.


Applications in Research and Development

The primary application of **5-Nitro-3-pyrazolecarboxylic acid** is as a versatile building block and scaffold in medicinal chemistry and materials science.[6][7][8]

Synthesis of Pyrazole Oligoamides

A key application of **5-Nitro-3-pyrazolecarboxylic acid** is in the synthesis of pyrazole oligoamides. These oligomers are of interest in the development of new materials and potential therapeutics. The carboxylic acid and the amine (after reduction of the nitro group) functionalities allow for the iterative coupling of pyrazole units.

The following diagram illustrates the logical workflow for the synthesis of a pyrazole oligoamide using **5-Nitro-3-pyrazolecarboxylic acid** as a monomer unit.

[Click to download full resolution via product page](#)

Logical workflow for pyrazole oligoamide synthesis.

Role as a Scaffold in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs.^[9] **5-Nitro-3-pyrazolecarboxylic acid** provides a valuable starting point for the synthesis of novel drug candidates. The nitro group can be reduced to an amine, which can then be further functionalized, while the carboxylic acid can be converted to a variety of other functional groups such as esters and amides. This allows for the exploration of a wide chemical space in the search for new bioactive molecules.

Conclusion

5-Nitro-3-pyrazolecarboxylic acid is a valuable and versatile chemical intermediate with significant applications in pharmaceutical synthesis and materials science. Its well-defined properties and reactive functional groups make it an important tool for researchers and scientists. While detailed synthetic and analytical protocols for this specific compound require access to specialized databases or direct contact with suppliers, the general principles outlined in this guide provide a solid foundation for its use in the laboratory. The continued exploration of pyrazole-based structures promises to yield novel compounds with significant biological and material properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. scbt.com [scbt.com]
- 3. 198348-89-9|5-Nitro-3-pyrazolecarboxylic acid|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-Nitro-3-pyrazolecarboxylic acid | 198348-89-9 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]

- 8. A Therapeutic Journey of 5-Pyrazolones as a Versatile Scaffold: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to 5-Nitro-3-pyrazolecarboxylic Acid: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116687#alternate-names-for-5-nitro-3-pyrazolecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com